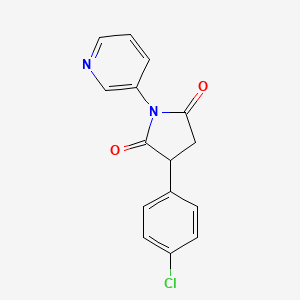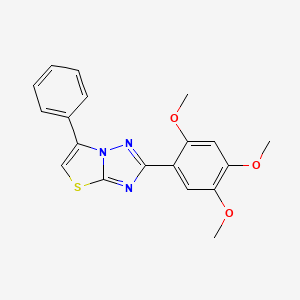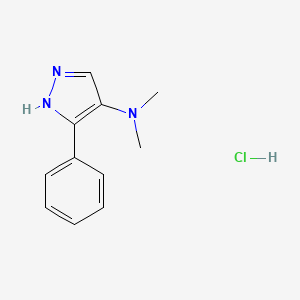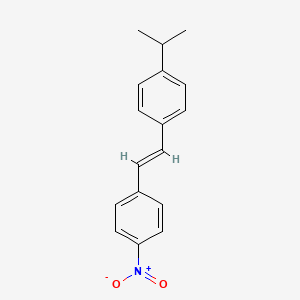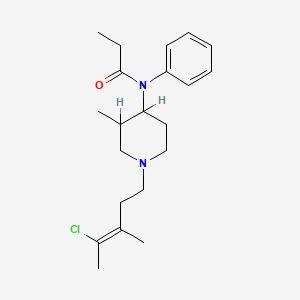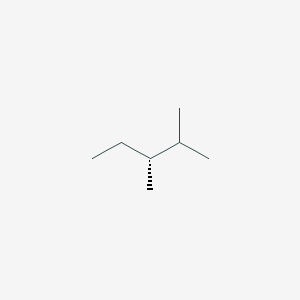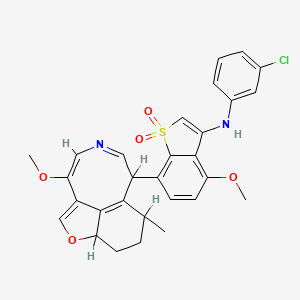
N,N-Bis(2-chloroethyl)-N''-cyclohexyl-N',N'-dimethylphosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chloroethyl groups, a cyclohexyl group, and a dimethylphosphoric triamide moiety. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide typically involves the reaction of cyclohexylamine with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted amides and phosphoramides.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in certain cell types.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Known for its use in chemotherapy as a nitrogen mustard agent.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Used as an alkylating agent in cancer treatment.
N,N-Bis(2-chloroethyl)-N-methylamine: Another nitrogen mustard compound with similar reactivity.
Uniqueness
N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide is unique due to its combination of chloroethyl, cyclohexyl, and dimethylphosphoric groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
117112-27-3 |
|---|---|
Molekularformel |
C12H26Cl2N3OP |
Molekulargewicht |
330.23 g/mol |
IUPAC-Name |
N-[bis(2-chloroethyl)amino-(dimethylamino)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C12H26Cl2N3OP/c1-16(2)19(18,17(10-8-13)11-9-14)15-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
HXMBVGLWFMNZQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(NC1CCCCC1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
